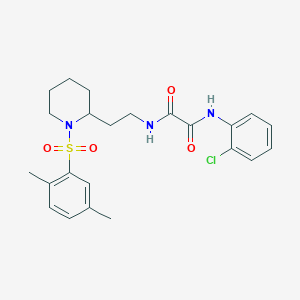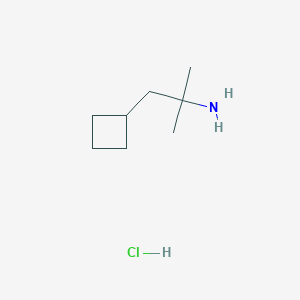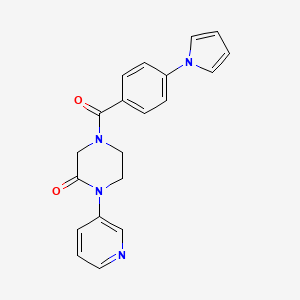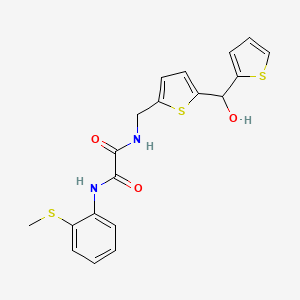![molecular formula C11H14N2O4 B2407655 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid CAS No. 1480939-81-8](/img/structure/B2407655.png)
3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid” is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 . It is used in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring attached to a carboxylic acid group and a tetrahydropyran ring via a methoxy group . The exact 3D structure is not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Diamides and Related Compounds : 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid derivatives are utilized in the synthesis of various diamides. For example, the reaction of similar tetrahydro-2H-pyran-4-carboxyl chloride derivatives with anesthesin, followed by ester hydrolysis, has been used to synthesize corresponding carbonylamino benzoic acids (Agekyan & Mkryan, 2015).
Formation of Complex Ligands and Metal Complexes : Derivatives of pyrazine-2-carboxylic acid have been employed in the synthesis of complex ligands for metal ions like platinum(II) and palladium(II). These reactions often result in the formation of various structural isomers and are used to explore molecular diversity and structural properties of such complexes (Budzisz, Małecka & Nawrot, 2004).
Synthesis of Pyrane Glycosides : Novel pyrane glycosides, which are compounds of significant interest in pharmaceutical chemistry, have been synthesized using similar derivatives. Such glycosides have potential applications in antibacterial and antifungal research (Srinivas, Sunitha & Shamili, 2020).
Synthesis of Various Heterocyclic Compounds : The compound and its analogs have been used in the synthesis of various heterocyclic compounds like pyrazoles and pyrazolines, which have potential applications in the development of new pharmaceuticals and chemicals (Shandala, Ayoub & Mohammad, 1984).
Biological and Pharmaceutical Research
Antibacterial and Antituberculous Activity : Studies have indicated that N-oxides and N,N′-dioxides of pyrazine derivatives exhibit antibacterial and antituberculous activity, which is significant for the development of new drugs and treatment methods for infectious diseases (Elina et al., 1976).
Evaluation for Antimicrobial Activities : Compounds synthesized from pyrazine derivatives have been evaluated for their antimicrobial activities, indicating the potential use of these derivatives in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Potential Anti-Diabetic Activity : Novel pyrazole-based heterocycles attached to sugar moieties have been synthesized using similar pyrazine derivatives, exhibiting moderate anti-diabetic activity in preliminary screenings. This suggests a potential application in diabetes treatment (Vaddiraju et al., 2022).
Synthesis of Antioxidative Agents : O-heterocyclic analogues derived from pyrazine compounds have been identified as having antioxidative properties, which could be beneficial in developing natural antioxidant supplements and therapeutic leads in hypertension management (Maneesh & Chakraborty, 2018).
Propiedades
IUPAC Name |
3-(oxan-4-ylmethoxy)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11(15)9-10(13-4-3-12-9)17-7-8-1-5-16-6-2-8/h3-4,8H,1-2,5-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIECXQNUXNFGKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CN=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)

![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)



![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)
